

TAK-733 maximum tolerated dose clinical study

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Compound Focus: Tak-733

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Clinical Study Summary

The primary objectives of this phase I study were to evaluate the safety profile, determine the DLTs, MTD, and characterize the pharmacokinetics of **TAK-733** [1]. The trial followed a modified 3 + 3 design, enrolling patients with advanced non-hematologic malignancies [1] [2].

- **Maximum Tolerated Dose (MTD): 16 mg** [1].
- **Recommended Phase II Dose (RP2D):** The MTD of 16 mg was defined as the RP2D [1].
- **Dose-Limiting Toxicities (DLTs):** The DLTs observed during the trial were [1]:
 - Dermatitis acneiform (multiple cases)
 - Fatigue (in one patient with dermatitis acneiform)
 - Pustular rash (in one patient with dermatitis acneiform)
 - Stomatitis (one case)

Key Study Data and Findings

The tables below summarize the safety, efficacy, and pharmacokinetic data from the clinical study.

Table 1: Safety and Tolerability Profile (All Patients, N=51) [1]

Adverse Event (AE)	All-Grade, n (%)	Grade \geq 3, n (%)
Dermatitis acneiform	26 (51%)	Information missing

Adverse Event (AE)	All-Grade, n (%)	Grade \geq 3, n (%)
Diarrhea	15 (29%)	Information missing
Increased blood creatine phosphokinase	10 (20%)	Information missing
Any Grade \geq3 AE	27 (53%)	27 (53%)

Table 2: Efficacy Results (Response-Evaluable Patients, n=41) [1]

| Best Overall Response | Number of Patients | | :--- | :--- | | Partial Response (PR) | 2 (5%) | | Stable Disease (SD) | 12 (29%)* | | Progressive Disease | 27 (66%)* | | *Note: The values for SD and Progressive Disease are inferred from the total number of evaluable patients and the number with PR.* |

Table 3: Pharmacokinetic Parameters [1] [2]

Parameter	Value
Median T~max~ (time to max concentration)	3 hours
Half-life (T~1/2~)	53 hours
Systemic Exposure	Increased less than dose-proportionally from 0.2 mg to 22 mg

Table 4: Pharmacodynamic Effects (ERK Phosphorylation Inhibition) [1] [2]

TAK-733 Dose	Maximum Inhibition (E~max~) of pERK in PBMCs
\geq 8.4 mg	46% to 97%
8.4 mg	Median of 63%
11.8 mg	Median of 78%

TAK-733 Dose	Maximum Inhibition (E~max~) of pERK in PBMCs
16 mg	Median of 92%

Experimental Protocol: Phase I Dose-Escalation Design

This section details the core methodology used in the clinical trial to determine the MTD [1].

• Study Drug Administration

- **Formulation:** Oral **TAK-733** [1].
- **Dosing Schedule:** Once daily on Days 1 through 21 of a 28-day treatment cycle [1].
- **Dose Levels Tested:** The study investigated doses ranging from **0.2 mg to 22 mg** [1].

• Dose Escalation Design

- The trial initially used a single-patient cohort design with 100% dose increments starting at 0.2 mg [1].
- After the occurrence of any DLT or a drug-related grade ≥ 3 non-DLT AE, the design switched to a modified 3 + 3 cohort design with dose increments of $\leq 40\%$ [1].
- **MTD Determination:** The MTD was defined as the highest dose at which **fewer than 2 of 6 patients** experienced a DLT during the first treatment cycle [1].

• DLT Evaluation Criteria

DLTs were defined as any of the following events occurring during cycle 1 and considered possibly related to **TAK-733** [1]:

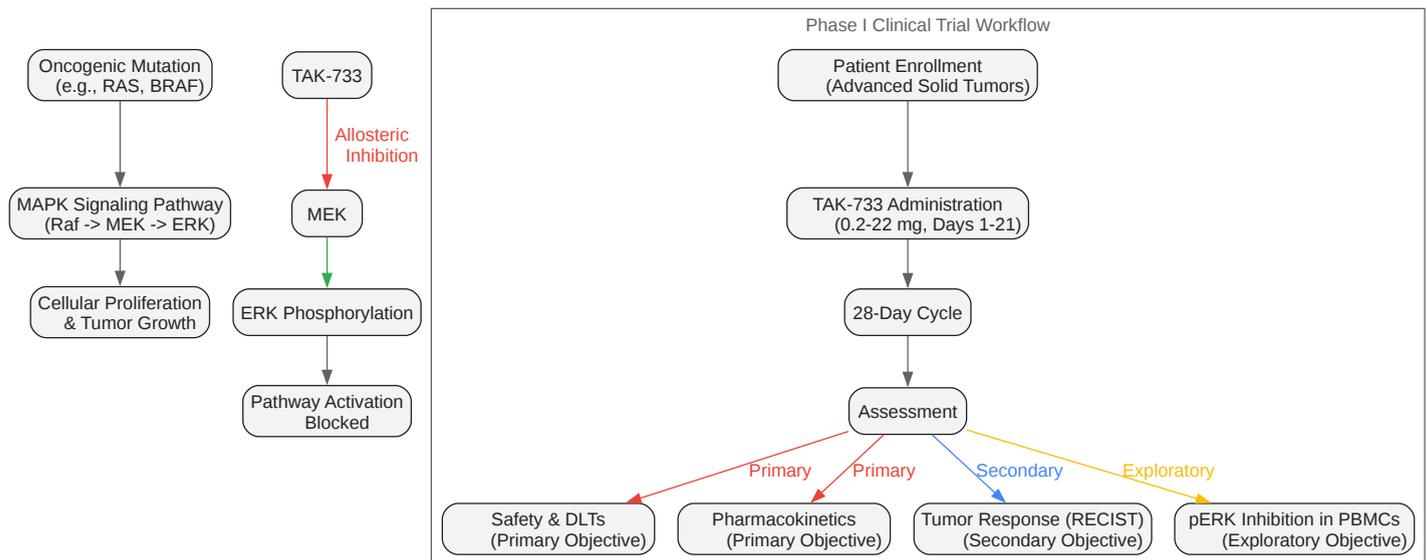
- **Hematologic:** Grade 4 neutropenia lasting ≥ 7 days; Grade ≥ 3 neutropenia with fever or infection; Grade 4 thrombocytopenia lasting ≥ 7 days or with bleeding.
- **Non-hematologic:** Any Grade ≥ 3 non-hematologic toxicity (except for certain specified exclusions like creatine kinase elevation).
- **Dosing Delays:** Inability to administer $>75\%$ of the planned **TAK-733** dose in cycle 1 due to treatment-related toxicities.

• Pharmacodynamic Assessment

- **Sample Collection:** Blood samples for pharmacodynamic analysis (inhibition of ERK phosphorylation) were collected from patients during cycle 1 [1].
- **Methodology:** The level of phosphorylated ERK (pERK) was measured in peripheral blood mononuclear cells (PBMCs) as a biomarker of MEK pathway inhibition [1] [2].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanism of **TAK-733** and the structure of the clinical trial.



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Important Considerations for Researchers

- **Limited Antitumor Activity:** While the study established the MTD and demonstrated target engagement, the objective response rate was low. Only 2 out of 41 evaluable patients (both with

cutaneous melanoma) achieved a partial response [1]. This suggests limited single-agent activity in an unselected population.

- **Development Status:** The authors of the phase I study concluded that **further clinical development of TAK-733 as a single agent is not currently planned** [1].
- **Pharmacokinetic Challenges:** Independent commentary on preclinical research of **TAK-733** in colorectal cancer highlighted challenges with inconsistent pharmacokinetics and bioavailability in humans, which may have impacted its clinical efficacy and development [3] [4].

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